N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide
Description
N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide is a compound that belongs to the family of indolizine derivatives. Indolizines are heterocyclic compounds that have a fused pyrrole and pyridine ring system.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)10-13(6-8-20-16)17-15(19)12-9-14-5-3-4-7-18(14)11-12/h3-5,7,9,11,13H,6,8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNYPURXVXADTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CN3C=CC=CC3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(quinolin-2-yl)acetates with nitroolefins in the presence of cerium(III) salt . This method is efficient and can be catalyzed by either CoCl2·6H2O or ZrCl4 . Another approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions .
Industrial Production Methods
Industrial production of indolizine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Known for its enzyme inhibitory properties and potential therapeutic applications.
Indole-3-carboxamide: Similar to indole-2-carboxamide, with additional biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
N-(2,2-dimethyloxan-4-yl)indolizine-2-carboxamide is unique due to its specific structural features, such as the presence of the 2,2-dimethyloxan-4-yl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
